molecular formula C16H18ClNO4S2 B6501744 5-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-methoxybenzene-1-sulfonamide CAS No. 1396710-73-8

5-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-methoxybenzene-1-sulfonamide

Cat. No.: B6501744
CAS No.: 1396710-73-8
M. Wt: 387.9 g/mol
InChI Key: MBZJBCGIPRTLAH-UHFFFAOYSA-N
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Description

The compound 5-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-methoxybenzene-1-sulfonamide is a sulfonamide derivative characterized by a unique combination of substituents: a chloro-methoxybenzene core, a cyclopropyl group, a hydroxyl group, and a thiophene moiety. Sulfonamides are well-documented for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

IUPAC Name

5-chloro-N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO4S2/c1-22-13-7-6-12(17)9-14(13)24(20,21)18-10-16(19,11-4-5-11)15-3-2-8-23-15/h2-3,6-9,11,18-19H,4-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZJBCGIPRTLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2CC2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-methoxybenzene-1-sulfonamide is a synthetic organic compound notable for its complex structure, which includes a chloro group, a cyclopropyl moiety, a thiophene ring, and a methoxybenzene sulfonamide functional group. This unique architecture suggests potential for diverse chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The compound has the following chemical characteristics:

PropertyValue
Common Name5-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-methoxybenzene-1-sulfonamide
CAS Number1396887-24-3
Molecular FormulaC₁₇H₁₈ClN₃O₃S
Molecular Weight351.8 g/mol

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anticancer and antimicrobial properties.

Anticancer Activity

Several studies have evaluated the anticancer potential of compounds structurally similar to 5-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-methoxybenzene-1-sulfonamide. For instance, derivatives with similar sulfonamide structures have shown significant cytotoxic effects against various cancer cell lines, including:

CompoundCell Line TestedIC₅₀ (µM)
Compound 6MCF-720.17
Compound 10LoVo22.64
Compound 6HepG245.57
Compound 10A54951.50

These compounds were found to induce apoptosis and cell cycle arrest in cancer cells, demonstrating their potential as therapeutic agents .

Antimicrobial Activity

In addition to anticancer properties, compounds similar to this sulfonamide have been screened for antimicrobial activity. The results indicate moderate to strong activity against various bacterial strains:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate

The mechanism of action appears to involve inhibition of bacterial growth through interaction with essential cellular components .

Mechanistic Insights

Molecular docking studies have provided insights into how 5-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-methoxybenzene-1-sulfonamide interacts with biological macromolecules. These studies suggest that the compound may bind effectively to targets such as enzymes involved in cancer cell proliferation and bacterial survival.

Key Findings from Docking Studies:

  • Binding Affinity : The compound shows moderate to high binding affinities with key enzymes, suggesting potential efficacy as an inhibitor.
  • Interaction with Amino Acids : Specific interactions with amino acid residues critical for enzyme function were noted, indicating a plausible mechanism for its biological activity .

Case Studies

In a recent case study involving the evaluation of similar compounds on human cancer cell lines, the following observations were made:

  • Cell Cycle Arrest : Treatment with the compound led to an accumulation of cells in the sub-G1 phase, indicating apoptosis.
  • Apoptosis Induction : Flow cytometry analysis revealed increased early and late apoptotic cell death modes in treated cells compared to controls .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted Phenyl Sulfonamides

  • N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide (): This structurally simpler analogue lacks the cyclopropyl, hydroxy, and thiophene substituents.
  • N-Substituted-(5-chloro-2-methoxyphenyl)benzenesulfonamide derivatives ():
    These compounds feature variations at the sulfonamide nitrogen, including 1,3,4-oxadiazole and sulfanyl acetamide groups. For instance, 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide demonstrated moderate antibacterial activity (MIC: 8–32 µg/mL) against Staphylococcus aureus and antifungal activity against Candida albicans (MIC: 16 µg/mL). The target compound’s thiophene and cyclopropyl groups may confer improved pharmacokinetic properties or broader-spectrum activity .

Thiophene-Containing Sulfonamides

  • 5-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide (): This analogue shares the thiophene-sulfonamide backbone but replaces the cyclopropyl-hydroxyethyl group with a sulfamoylphenethyl chain.

Benzo[b]thiophene and Piperazinyl Derivatives

  • 5-Chloro-N-[4-methoxy-3-(1-piperazinyl)phenyl]-3-methylbenzo[b]thiophene-2-sulfonamide (): This compound, known as SB 271046, is a serotonin receptor antagonist with reported neuropharmacological activity. The benzo[b]thiophene core and piperazinyl substituent distinguish it from the target compound, emphasizing the role of extended aromatic systems and basic nitrogen moieties in central nervous system (CNS) targeting. In contrast, the target compound’s cyclopropyl group may favor peripheral tissue penetration over CNS activity .

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Reported Biological Activity Reference
5-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-methoxybenzene-1-sulfonamide Cyclopropyl, hydroxy, thiophen-2-yl Not explicitly reported (structural study)
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide Simple phenyl group Part of sulfur-compound research
5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide Oxadiazole, sulfanyl acetamide Antibacterial, antifungal (MIC: 8–32 µg/mL)
5-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide Sulfamoylphenethyl chain Structural analogue (no activity data)
5-Chloro-N-[4-methoxy-3-(1-piperazinyl)phenyl]-3-methylbenzo[b]thiophene-2-sulfonamide (SB 271046) Benzo[b]thiophene, piperazinyl, methyl Serotonin receptor antagonist

Notes

Biological Data Gaps : While some analogues (e.g., ) provide MIC values, the target compound’s activity remains uncharacterized in the available evidence. Further in vitro testing is recommended.

Activity Divergence: The piperazinyl substituent in SB 271046 highlights how minor structural changes can shift therapeutic focus (e.g., CNS vs. antimicrobial targeting) .

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